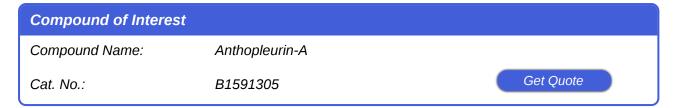


Application Notes and Protocols for Synthetic Anthopleurin-A in Functional Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthopleurin-A (AP-A) is a 49-amino acid polypeptide originally isolated from the sea anemone Anthopleura xanthogrammica. It is a potent cardiotonic agent that enhances myocardial contractility.[1] AP-A is a well-characterized modulator of voltage-gated sodium channels (Nav), exhibiting a higher therapeutic index than traditional cardiac glycosides like digoxin.[2] The availability of chemically synthesized AP-A provides a highly pure, standardized reagent, free from the variability of natural sourcing, making it an ideal tool for research and drug discovery.[1] Synthetic AP-A has been shown to possess identical spectroscopic characteristics and nearly 100% of the inotropic activity of its natural counterpart.[1]

These application notes provide an overview of the mechanism of action of synthetic AP-A and detailed protocols for its use in key functional assays, including electrophysiology, in vitro contractility, and cellular calcium imaging.

Mechanism of Action

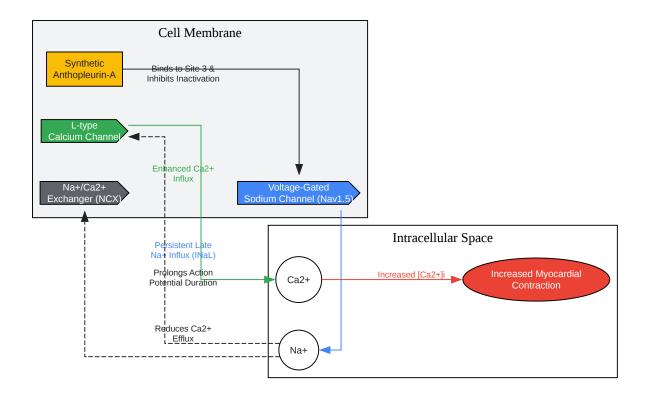
Anthopleurin-A specifically binds to neurotoxin receptor site 3 on the α -subunit of voltage-gated sodium channels.[1][3] This interaction slows the inactivation of the channel following membrane depolarization.[4] By inhibiting the transition from the open state to the inactivated state, AP-A induces a persistent, non-inactivating "late" sodium current (INaL) during the plateau phase of the cardiac action potential.[5][6]



This sustained inward sodium current has two major downstream consequences:

- Prolongation of Action Potential Duration (APD): The persistent inward positive current delays membrane repolarization, thereby prolonging the APD.
- Increased Intracellular Calcium: The prolonged depolarization increases the open time of L-type calcium channels (Cav1.2), leading to enhanced Ca2+ influx. Additionally, the localized increase in subsarcolemmal Na+ can reduce the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, further contributing to a rise in intracellular calcium concentration ([Ca2+]i).[7][8]

The elevated [Ca2+]i results in greater calcium loading into the sarcoplasmic reticulum and increased calcium release during subsequent contractions, ultimately leading to a potent positive inotropic (increased contractility) effect on the myocardium.





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Caption: Mechanism of Action of Anthopleurin-A.

Quantitative Data Summary

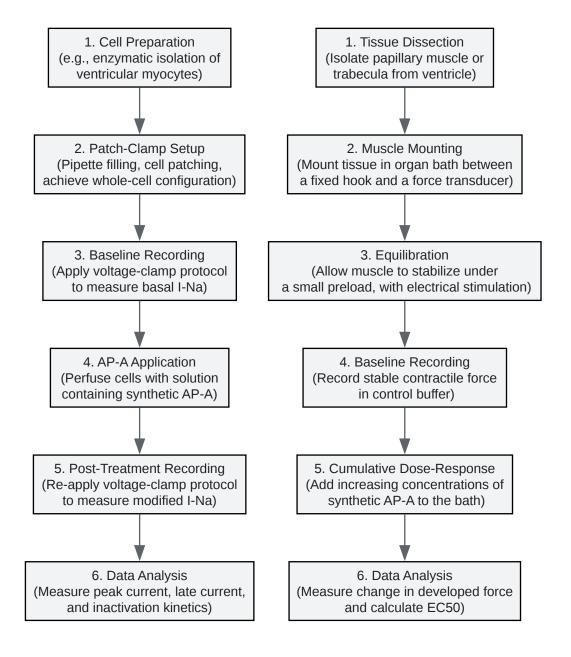
The following table summarizes key quantitative parameters for **Anthopleurin-A** from various functional assays.

Parameter	Value	Species <i>l</i> System	Assay Type	Reference
Potency (In Vitro)	>0.2 x 10-8 M (2 nM)	Cat Papillary Muscle	Contractility	[2]
Potency (In Vitro)	50-100 nM	Guinea Pig Cardiomyocytes	Electrophysiolog y	[9]
Potency (In Vivo)	2.6 μg/kg	Anesthetized Dog	Contractility (25% increase)	[2]
Lethal Dose (In Vivo)	19.3 μg/kg	Anesthetized Dog	Toxicity	[2]
Channel Selectivity	Kd ~2.5 nM (cardiac Nav1.5)	Recombinant Channels	Electrophysiolog y	(Not directly cited, inferred from multiple sources)
Channel Selectivity	Kd ~120 nM (neuronal Nav)	Recombinant Channels	Electrophysiolog y	(Not directly cited, inferred from multiple sources)

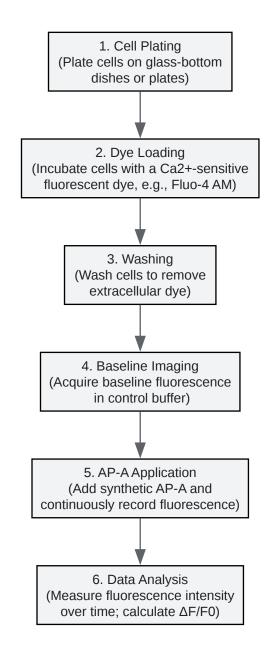
Application 1: Electrophysiology Assays

Objective: To measure the effect of synthetic AP-A on the late sodium current (INaL) in isolated cardiomyocytes or cell lines expressing Nav channels using whole-cell patch-clamp electrophysiology.









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